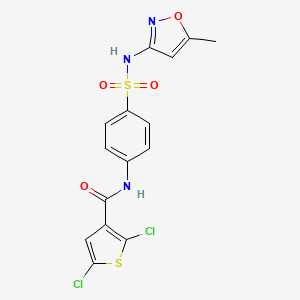

2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O4S2/c1-8-6-13(19-24-8)20-26(22,23)10-4-2-9(3-5-10)18-15(21)11-7-12(16)25-14(11)17/h2-7H,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHCBIGZCOTFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core The initial step may include the chlorination of thiophene to introduce the dichloro groups at the 2 and 5 positions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis processes, ensuring the purity and consistency of the final product. This may include the use of reactors and purification techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed on the chloro groups or the carboxamide group.

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Reduced forms of the compound, such as amines or alcohols.

Substitution: : Substituted thiophenes with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

Biology: : Potential use in biological studies to understand the interaction of thiophene derivatives with biological systems.

Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry: : Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamethoxazole Derivatives ()

Three synthesized derivatives share the 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl group but differ in their substituents:

Key Differences :

- The target compound’s dichlorothiophene-carboxamide core is absent in these derivatives, which instead feature flexible aliphatic chains.

- The carboxylic acid in 6a may confer higher acidity compared to the carboxamide in the target compound, affecting pharmacokinetics.

Barbituric Acid-Linked Analogs ()

Two compounds from share the 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl group but incorporate distinct substituents:

| Compound | Structure | Molecular Formula | Molecular Weight | C% (Calc/Exp) |

|---|---|---|---|---|

| F4 | Dioxoisoindolinyl-pentanamide | C23H22N4O5S2 | 498.57 | 55.42/55.41 |

| F5 | Thiazol-2-yl sulfamoyl variant | C22H22N3NaO6S | 479.48 | 55.30/55.30 |

Key Differences :

- F5 substitutes the 5-methylisoxazole with a thiazol-2-yl group, which may enhance electron-withdrawing effects.

USP Sulfamethoxazole Related Compounds ()

Simpler analogs include:

- Related Compound A : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (C12H13N3O4S, MW 295.31).

- Related Compound B: 4-Amino-N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.

Key Differences :

- Both lack the dichlorothiophene-carboxamide moiety, likely reducing steric bulk and altering target affinity.

Thiazolylmethylcarbamate Analogs ()

Compounds such as l and m feature thiazole rings and carbamate linkages but are structurally distinct:

- Larger molecular frameworks (e.g., m : C44H48N8O7S, MW 857.06) with multiple aromatic systems.

- Carbamate groups may confer hydrolytic instability compared to the stable carboxamide in the target compound.

Biological Activity

The compound 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide , also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with sulfamoyl derivatives and 5-methylisoxazole. The structural characterization is typically performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. For instance, Schiff bases derived from sulfamethoxazole demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8.0 to 16.0 μg/mL against sulfonamide-resistant pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Bacterial Type |

|---|---|---|

| Compound 1c | 16.0 | Sulfonamide-resistant |

| Compound 2c | 8.0 | Sulfonamide-resistant |

The proposed mechanism of action for compounds related to this class involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Molecular docking studies have shown that these compounds can effectively bind to the active site of DHPS, disrupting bacterial growth .

Case Studies

- Antibacterial Efficacy : A study conducted on various thiazole derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .

- ADMET Properties : In vitro studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicated that the compound possesses favorable drug-like characteristics, suggesting potential for therapeutic use .

- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound in animal models to establish its therapeutic potential.

Q & A

Q. Table 1. Recommended Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Value | Evidence Source |

|---|---|---|

| Solvent | Acetonitrile/DMF | |

| Temperature | Reflux (70–80°C) | |

| Catalyst | Triethylamine/Iodine | |

| Purification Method | Recrystallization (Ethanol) |

Q. Table 2. Critical Analytical Techniques for Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| <sup>1</sup>H NMR | Confirm aromatic proton environments | 400–600 MHz, DMSO-d6 |

| HRMS | Validate molecular formula | Resolution > 30,000 |

| HPLC-PDA | Purity assessment | C18 column, 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.